molecular formula C9H11NO5 B15320685 3,4-Dimethoxy-5-nitrobenzenemethanol CAS No. 40681-92-3

3,4-Dimethoxy-5-nitrobenzenemethanol

Cat. No.: B15320685
CAS No.: 40681-92-3
M. Wt: 213.19 g/mol
InChI Key: KBVRLWWJGCEYMV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-nitrobenzenemethanol is an organic compound with the molecular formula C9H11NO5. It is also known as 3,4-Dimethoxy-5-nitrobenzyl alcohol. This compound is characterized by the presence of two methoxy groups (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH). It is a derivative of benzyl alcohol and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-nitrobenzenemethanol typically involves the nitration of 3,4-dimethoxybenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-nitrobenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: 3,4-Dimethoxy-5-nitrobenzaldehyde or 3,4-Dimethoxy-5-nitrobenzoic acid.

    Reduction: 3,4-Dimethoxy-5-aminobenzenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxy-5-nitrobenzenemethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-nitrobenzenemethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy groups may also influence the compound’s binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,4-Dimethoxy-5-aminobenzenemethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    3,4-Dimethoxybenzaldehyde: An oxidized form of 3,4-Dimethoxybenzyl alcohol, used in different synthetic applications.

Uniqueness

3,4-Dimethoxy-5-nitrobenzenemethanol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

CAS No.

40681-92-3

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(3,4-dimethoxy-5-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-4,11H,5H2,1-2H3

InChI Key

KBVRLWWJGCEYMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])CO

Origin of Product

United States

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